CBR-5884
Overview
Description
CBR-5884 is a small-molecule inhibitor that targets phosphoglycerate dehydrogenase, an enzyme involved in the serine biosynthesis pathway. This compound has shown potential in inhibiting the growth of certain cancer cells and fungal pathogens by disrupting essential metabolic processes .
Preparation Methods
The synthesis of CBR-5884 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the condensation of specific aromatic compounds under controlled conditions, followed by purification processes to isolate the desired product. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
CBR-5884 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target enzymes.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: Used as a tool compound to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and growth.
Medicine: Explored as a potential therapeutic agent for treating cancers and fungal infections by targeting specific metabolic pathways.
Industry: Potential applications in developing new antifungal and anticancer drugs
Mechanism of Action
CBR-5884 exerts its effects by inhibiting phosphoglycerate dehydrogenase, an enzyme crucial for the serine biosynthesis pathway. By binding to this enzyme, this compound disrupts the production of serine, an amino acid essential for cell growth and proliferation. This inhibition leads to reduced cellular serine levels, affecting various metabolic processes and ultimately inhibiting cell growth. The compound’s action involves molecular targets such as the integrin subunit beta 4 and pathways like the extracellular signal-regulated kinase and epithelial-mesenchymal transition signal axis .
Comparison with Similar Compounds
CBR-5884 is unique compared to other inhibitors of phosphoglycerate dehydrogenase due to its selective inhibition and specific binding properties. Similar compounds include:
Ebselen: Exhibits fungicidal inhibition but has different binding characteristics.
LOC14: Shows fungistatic inhibition but does not disrupt in vivo enzyme function as effectively as this compound
This compound stands out due to its ability to disrupt enzyme function both in vitro and in vivo, making it a promising candidate for further development as an antifungal and anticancer agent.
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIRPJBDIZKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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